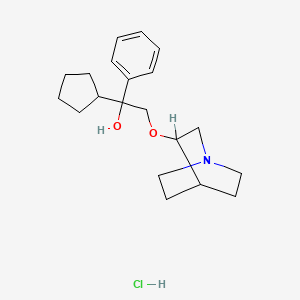
盐酸苯喹啉
描述
科学研究应用
苯海索盐酸盐具有广泛的科学研究应用:
化学: 它被用作各种化学反应和涉及抗胆碱能化合物的研究中的试剂。
生物学: 研究表明其对细胞途径的影响,包括其在抑制心肌缺血再灌注损伤中铁死亡的作用.
作用机制
生化分析
Biochemical Properties
Penequine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets muscarinic and nicotinic acetylcholine receptors, inhibiting their activity . This inhibition prevents the binding of acetylcholine, thereby reducing the parasympathetic nervous system’s effects. Additionally, penequine hydrochloride interacts with enzymes involved in the degradation of acetylcholine, such as acetylcholinesterase, further enhancing its anticholinergic effects .
Cellular Effects
Penequine hydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetylcholine receptors, penequine hydrochloride reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This compound also affects gene expression by altering the transcription of genes involved in cholinergic signaling pathways .
Molecular Mechanism
The molecular mechanism of penequine hydrochloride involves its binding interactions with muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, penequine hydrochloride inhibits their activity, preventing the downstream signaling cascade initiated by acetylcholine . This inhibition results in reduced muscle contractions, glandular secretions, and other parasympathetic effects. Additionally, penequine hydrochloride may influence enzyme activity, such as acetylcholinesterase, further modulating cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of penequine hydrochloride change over time. The compound is stable in neutral and alkaline solutions but decomposes in strong acidic solutions . Over time, penequine hydrochloride may degrade into various byproducts, which can influence its efficacy and safety. Long-term studies have shown that penequine hydrochloride can induce changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of penequine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholine receptors without causing significant adverse effects . At higher doses, penequine hydrochloride can induce toxicity, including decreased fertility and developmental toxicity in animal models . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Penequine hydrochloride is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is converted into several metabolites . These metabolites can influence metabolic flux and alter the levels of various metabolites in the body. The primary metabolic pathways of penequine hydrochloride involve hydroxylation and oxidation reactions .
Transport and Distribution
Penequine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, penequine hydrochloride can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of penequine hydrochloride is influenced by factors such as blood flow, tissue binding, and membrane permeability .
Subcellular Localization
The subcellular localization of penequine hydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows penequine hydrochloride to interact with its target receptors and enzymes effectively, modulating cellular processes and signaling pathways .
准备方法
苯海索盐酸盐的合成涉及多个步骤,从奎宁环与各种试剂的反应开始,形成所需的化合物。 一种方法包括在碱的存在下,奎宁环与2-羟基-2-环戊基-2-苯乙基氯反应,形成苯海索,然后将其转化为其盐酸盐 . 工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度,包括使用丙酮等溶剂进行结晶 .
化学反应分析
苯海索盐酸盐会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,尽管详细的途径不太常见。
还原: 由于其结构稳定,还原反应与该化合物不太相关。
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,苯海索与乙醇盐酸反应可以生成盐酸盐 .
相似化合物的比较
属性
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVVMRZNVIVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934385 | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151937-76-7 | |
| Record name | Penehyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penequinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENEHYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main degradation products of penequine hydrochloride in acidic solutions and how are they formed?
A2: The primary degradation products are 3-quinuclidinol and 1-phenyl-1-cyclopentyl acetaldehyde [, ]. The formation mechanism involves:
Q2: What are the known toxicological effects of penequine hydrochloride?
A4: Studies in mice have investigated the potential toxicity of penequine hydrochloride. Research indicates potential impacts on fertility and early embryonic development []. Additionally, pre- and postnatal exposure in mice has shown some toxic effects []. Further research, especially in rats, has focused on the embryo-fetal development toxicity after intramuscular exposure to penequine hydrochloride [].
Q3: What analytical techniques are employed to study the degradation of penequine hydrochloride and identify its degradation products?
A5: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FTIR) to separate, identify, and characterize penequine hydrochloride and its degradation products [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


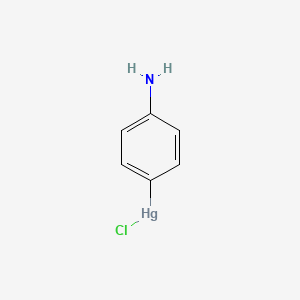
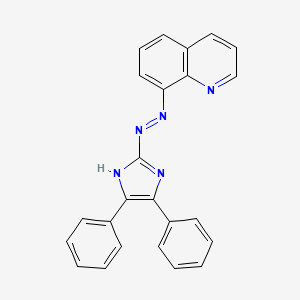
![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
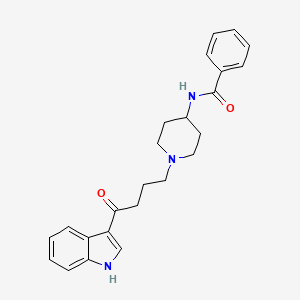
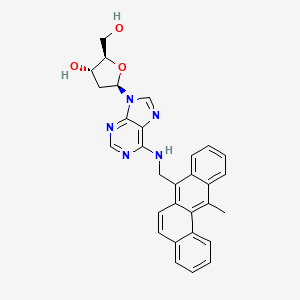
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)
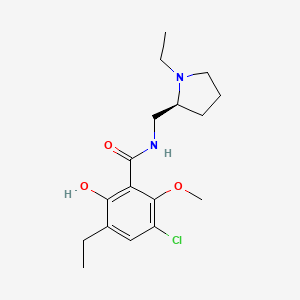
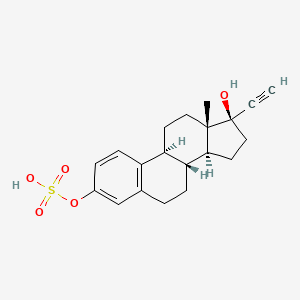
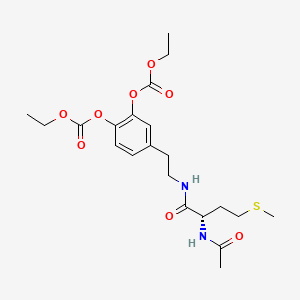
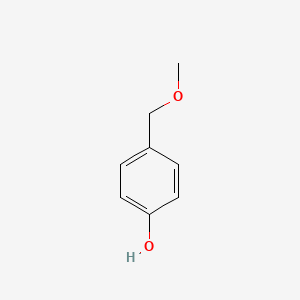
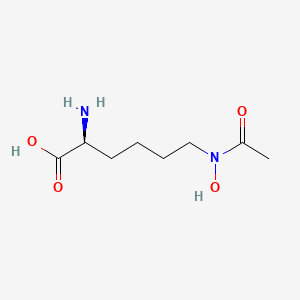


![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
